4-[(3-Methylbutanoyl)amino]benzoic acid
Description
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(3-methylbutanoylamino)benzoic acid |
InChI |
InChI=1S/C12H15NO3/c1-8(2)7-11(14)13-10-5-3-9(4-6-10)12(15)16/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
ZOQRJGXJOBCVTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection-Acylation-Deprotection Strategy
The most widely documented approach involves a three-step sequence: esterification of 4-ABA , amide bond formation , and ester hydrolysis .
Step 1: Esterification of 4-Aminobenzoic Acid
4-ABA is first converted to its methyl or isopropyl ester to protect the carboxylic acid group during subsequent acylation. For example, methyl 4-aminobenzoate can be synthesized by refluxing 4-ABA in methanol with thionyl chloride (SOCl₂) as a catalyst. This method, adapted from isopropyl 4-aminobenzoate synthesis, achieves near-quantitative yields by leveraging the nucleophilic acyl substitution mechanism:
Key Conditions :
-
Solvent: Methanol or isopropyl alcohol
-
Catalyst: Thionyl chloride (1–2 equiv)
-
Temperature: Reflux (65–80°C)
Step 2: Acylation with 3-Methylbutanoyl Chloride
The esterified intermediate is then acylated using 3-methylbutanoyl chloride. This step employs aromatic solvents (e.g., toluene) and a base (e.g., triethylamine) to neutralize HCl byproducts. For instance, the acylation of methyl 4-aminobenzoate in toluene at 50–100°C with 1.2 equivalents of acyl chloride yields the protected amide:
Optimized Parameters :
-
Solvent: Toluene or chlorobenzene
-
Base: Triethylamine (1.5 equiv)
-
Temperature: 50–100°C
Step 3: Ester Hydrolysis
The methyl ester is hydrolyzed back to the carboxylic acid using aqueous sodium hydroxide or hydrochloric acid. For example, stirring the ester in 2 M NaOH at 60°C for 4 hours achieves complete hydrolysis:
Purification : The product is isolated via filtration or extraction, with yields exceeding 90%.
Direct Acylation of 4-Aminobenzoic Acid
Bypassing protection steps, this method directly acylates 4-ABA in a polar aprotic solvent. While efficient, the competing reactivity of the carboxylic acid group necessitates careful pH control.
Reaction Protocol :
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Base : Pyridine or sodium bicarbonate (to scavenge HCl)
-
Stoichiometry : 1.2 equiv 3-methylbutanoyl chloride per 4-ABA
-
Temperature : 0–25°C (to minimize side reactions)
Challenges :
-
The carboxylic acid group may protonate the amine, reducing nucleophilicity.
-
Side products like anhydrides can form if the acyl chloride reacts with the carboxylic acid.
Yield Optimization :
Reaction Optimization and Catalytic Innovations
Phase Transfer Catalysis (PTC)
The addition of quaternary ammonium salts (e.g., tetrabutylammonium bromide, TBAB) enhances reaction rates in biphasic systems. For example, TBAB (0.0045–0.014 equiv) accelerates acylation by improving interfacial contact between 4-ABA and the acyl chloride. This method, adapted from nitrobenzoic acid reduction, achieves yields up to 90.1% under reflux conditions (85–110°C).
Solvent and Temperature Effects
-
Toluene vs. DMF : Toluene minimizes carboxylate formation, favoring amidation over esterification.
-
Low-Temperature Acylation : Performing reactions at 0–5°C reduces hydrolysis of 3-methylbutanoyl chloride, improving yields by 15%.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
-
HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) reveals purity >98% for optimized methods.
-
Melting Point : The compound melts at 182–184°C, consistent with literature values for acylated benzoic acids.
Industrial Scalability and Environmental Impact
Large-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylbutanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pharmaceutical Applications
1. Antibiotic Development
4-[(3-Methylbutanoyl)amino]benzoic acid serves as an intermediate in the synthesis of various antibiotics. Research indicates that derivatives of para-aminobenzoic acid can inhibit the growth of methicillin-resistant Staphylococcus aureus, showcasing significant antibacterial properties. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 15.62 µM, indicating strong efficacy against resistant strains .
2. Anticancer Activity
Studies have demonstrated that certain analogs of 4-[(3-Methylbutanoyl)amino]benzoic acid exhibit cytotoxic effects on cancer cell lines. For instance, compounds derived from this acid have shown IC50 values below 15 µM against HepG2 liver cancer cells, suggesting potential for development into anticancer agents .
3. Cholinesterase Inhibition
Research has identified that some derivatives possess anti-cholinesterase activity, which is relevant for treating neurodegenerative diseases like Alzheimer's. Compounds derived from para-aminobenzoic acid exhibited IC50 values ranging from 7.49 µM to 33.00 µM against acetylcholinesterase (AChE), indicating their potential as therapeutic agents .
Cosmetic Applications
1. UV Protection
4-[(3-Methylbutanoyl)amino]benzoic acid is utilized in cosmetic formulations as a UV-blocking agent. Its ability to absorb UV radiation makes it valuable in sunscreens and other skin care products aimed at preventing sun damage .
2. Skin Conditioning
The compound is also included in formulations designed for skin conditioning and moisturizing. Its presence enhances the stability and efficacy of topical products, contributing to improved skin hydration and protection against environmental stressors .
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study focused on the synthesis of Schiff bases from para-aminobenzoic acid derivatives showed promising antimicrobial activity against various pathogens, including Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting further exploration into analogs like 4-[(3-Methylbutanoyl)amino]benzoic acid could yield effective antimicrobial agents .
Case Study 2: Cosmetic Formulation Development
In a recent formulation study, researchers developed a new sunscreen product incorporating 4-[(3-Methylbutanoyl)amino]benzoic acid as a key ingredient. The product underwent rigorous testing for stability and efficacy, demonstrating enhanced UV protection and skin compatibility, making it suitable for sensitive skin types .
Mechanism of Action
The mechanism of action of 4-[(3-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Calculated based on molecular formula.
Key Observations:
- Electronic Effects: Nitro (e.g., 4-[(3,5-dinitrobenzoyl)amino]benzoic acid) and sulfonamido groups (e.g., 4-(4-bromobenzenesulfonamido)benzoic acid) introduce electron-withdrawing effects, reducing solubility in polar solvents compared to the target compound .
- Aromaticity: The hydroxynaphthyl group in 4-[(2-hydroxynaphthyl)methylamino]benzoic acid enables π-π stacking, useful in fluorescence-based applications .
Spectral and Thermal Properties
- IR Spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and benzoic acid O-H stretches (~2500–3000 cm⁻¹) are characteristic .
- UV-Vis : λmax values for similar compounds range from 267–341 nm, depending on substituent conjugation .
- Melting Points : Acylated derivatives (e.g., ) melt at 217–220°C, suggesting high crystallinity due to hydrogen bonding .
Biological Activity
4-[(3-Methylbutanoyl)amino]benzoic acid, a derivative of para-aminobenzoic acid (PABA), has gained attention in recent years for its potential biological activities. This compound is being investigated for various applications, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 4-[(3-Methylbutanoyl)amino]benzoic acid can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : Approximately 219.28 g/mol
Antimicrobial Properties
Research indicates that derivatives of PABA, including 4-[(3-Methylbutanoyl)amino]benzoic acid, exhibit significant antimicrobial activity. A study highlighted that structural modifications of PABA could enhance its antibacterial properties against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 15.62 µM, showcasing their potential as effective antimicrobial agents .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It is believed to inhibit specific enzymes or receptors involved in inflammatory pathways, thereby reducing inflammation. This mechanism is crucial for developing treatments for chronic inflammatory diseases.
Anticancer Activity
In vitro studies have demonstrated that 4-[(3-Methylbutanoyl)amino]benzoic acid exhibits anticancer properties. Research on related compounds has shown varying degrees of cytotoxicity against cancer cell lines, including HepG2 and A549. The IC values for some derivatives were reported to be below 10 µM, indicating strong potential for further development in cancer therapeutics .
The precise mechanism of action of 4-[(3-Methylbutanoyl)amino]benzoic acid remains under investigation. However, it is hypothesized that the compound may act by:
- Inhibiting Enzymes : Similar compounds have been shown to inhibit enzymes involved in bacterial metabolism.
- Modulating Receptors : The compound may interact with specific receptors that play roles in inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | MIC against MRSA: 15.62 µM | |
| Anti-inflammatory | Inhibition of inflammatory pathways | |
| Anticancer | IC against HepG2: <10 µM |
Case Study: Antimicrobial Efficacy
A series of experiments conducted on various PABA derivatives, including 4-[(3-Methylbutanoyl)amino]benzoic acid, demonstrated notable antimicrobial activity. The study utilized the agar well diffusion method to assess the growth inhibition of pathogenic bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects comparable to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
